
1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one is a useful research compound. Its molecular formula is C18H26N6O and its molecular weight is 342.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of this compound are Cathepsin C, CELA1, and CELA3A . These are enzymes that play crucial roles in various biological processes. Inhibition of these enzymes can lead to the prevention of cell and tissue necrosis .
Mode of Action
The compound acts as an inhibitor for Cathepsin C, CELA1, and CELA3A . It binds to these enzymes, preventing them from catalyzing their respective reactions. This inhibition can lead to a decrease in the activity of these enzymes, thereby preventing cell and tissue necrosis .
Biochemical Pathways
It is known that cathepsin c, cela1, and cela3a are involved in various biological processes, including cell death and inflammation . By inhibiting these enzymes, the compound can potentially affect these processes and their downstream effects.
Result of Action
The inhibition of Cathepsin C, CELA1, and CELA3A by this compound can lead to the prevention of cell and tissue necrosis . This can potentially result in decreased inflammation and cell death .
生物活性
The compound 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H22N4O, with a molecular weight of approximately 306.40 g/mol. Its structure includes a pyrazole moiety, a piperazine ring, and a pyrimidine derivative, which may contribute to its biological activity.
Research indicates that compounds containing pyrazole and pyrimidine derivatives often exhibit diverse pharmacological effects. The mechanisms through which this specific compound exerts its biological activity are likely linked to:
- Inhibition of Kinases : Similar compounds have been studied for their ability to inhibit specific kinases involved in cancer progression, such as PAK4 (p21-activated kinase) .
- Modulation of Apoptotic Pathways : The compound may influence pathways related to apoptosis, particularly in cancer cells, by promoting the expression of pro-apoptotic factors like p53 and caspases .
Biological Activity Overview
The following table summarizes the biological activities reported for similar compounds with structural similarities to this compound:
Case Study 1: Anticancer Potential
A study focusing on the anticancer properties of pyrazole derivatives revealed that compounds similar to this compound demonstrated significant inhibition of A549 lung cancer cell proliferation. The study utilized assays to measure cell viability and apoptosis markers, indicating a promising therapeutic avenue for lung cancer treatment .
Case Study 2: Kinase Inhibition
Another research effort highlighted the role of piperazine derivatives in inhibiting PAK4 kinase activity. The compound was shown to effectively reduce migration and invasion capabilities in prostate cancer cell lines, suggesting its potential as an anti-metastatic agent .
科学的研究の応用
Anticancer Properties
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit significant anticancer activity. The incorporation of the 3,5-dimethyl-1H-pyrazole unit in the structure of 1-(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one may enhance its efficacy against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit proliferation in human lung (A549), breast (MCF-7), and colon (HCT116) cancer cell lines .
Neuropharmacological Effects
The piperazine ring is known for its neuropharmacological properties, often contributing to the modulation of neurotransmitter systems. Compounds with piperazine derivatives have been explored for their potential in treating neurological disorders such as anxiety and depression. The structural attributes of this compound suggest it may possess similar properties, warranting further investigation into its effects on the central nervous system .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions. A common approach includes:
- Formation of the Pyrazole Unit : The initial step often involves the condensation of appropriate aldehydes with hydrazines to form the pyrazole core.
- Pyrimidine Ring Construction : Subsequent reactions can introduce the pyrimidine structure through cyclization reactions involving substituted ureas or thioureas.
- Piperazine Integration : The piperazine moiety is usually introduced via nucleophilic substitution reactions.
- Final Modification : The final product can be obtained through acylation or other functional group modifications to yield the desired compound .
Case Studies
Several studies have documented the synthesis and biological evaluation of related compounds:
These findings underscore the potential of this compound as a candidate for further drug development.
特性
IUPAC Name |
1-[4-[6-(3,5-dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-5-6-18(25)23-9-7-22(8-10-23)16-12-17(20-15(4)19-16)24-14(3)11-13(2)21-24/h11-12H,5-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPRBVNKZUXTRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)N3C(=CC(=N3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。